Cas no 3976-35-0 (1,3,5-trimethyl-2-phenylbenzene)
3976-35-0 structure
Product Name:1,3,5-trimethyl-2-phenylbenzene
Número CAS:3976-35-0
MF:C15H16
Megavatios:196.287544250488
MDL:MFCD00715748
CID:44641
PubChem ID:19876
Update Time:2025-10-29
1,3,5-trimethyl-2-phenylbenzene Propiedades químicas y físicas
Nombre e identificación
-
- 2,4,6-Trimethylbiphenyl
- 1,3,5-Trimethyl-2-phenylbenzene
- 1,1'-Biphenyl,2,4,6-trimethyl-
- 1-phenyl-2,4,6-trimethylbenzene
- 2,4,6-Trimethyl-1,1'-biphenyl
- 2,4,6-trimethyldiphenyl
- 2-phenylmesitylene
- AC1L2F25
- AG-F-40522
- Biphenyl,2,4,6-trimethyl- (6CI,7CI,8CI)
- CTK4I1851
- Mesitylbenzene
- Phenyl-mesitylen
- DTXSID30192841
- EN300-248254
- 1,1'-Biphenyl, 2,4,6-trimethyl-
- 3976-35-0
- AKOS037621573
- 1,3,5-trimethyl-2-phenylbenzene
-
- MDL: MFCD00715748
- Renchi: 1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3
- Clave inchi: CDKUYUULLQLNFF-UHFFFAOYSA-N
- Sonrisas: C1(C2C=CC=CC=2)C(C)=CC(C)=CC=1C
Atributos calculados
- Calidad precisa: 196.12528
- Masa isotópica única: 196.125
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 178
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 4.6
- Superficie del Polo topológico: 0A^2
Propiedades experimentales
- Denso: 0.964
- Punto de ebullición: 275°C at 760 mmHg
- Punto de inflamación: 118.7°C
- índice de refracción: 1.554
- PSA: 0
1,3,5-trimethyl-2-phenylbenzene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B588170-10mg |
1,3,5-trimethyl-2-phenylbenzene |
3976-35-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588170-50mg |
1,3,5-trimethyl-2-phenylbenzene |
3976-35-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B588170-100mg |
1,3,5-trimethyl-2-phenylbenzene |
3976-35-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
| A2B Chem LLC | AG06489-50mg |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 50mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-100mg |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-250mg |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 250mg |
$511.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-500mg |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 500mg |
$786.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-1g |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 1g |
$998.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-2.5g |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
| A2B Chem LLC | AG06489-5g |
2,4,6-Trimethyl-1,1'-biphenyl |
3976-35-0 | 95% | 5g |
$2825.00 | 2024-04-20 |
1,3,5-trimethyl-2-phenylbenzene Literatura relevante
-
J. I. G. Cadogan,M. J. Todd J. Chem. Soc. C 1969 2808
-
Garima Pandey,Béla T?r?k Green Chem. 2017 19 5390
-
J. I. G. Cadogan Q. Rev. Chem. Soc. 1968 22 222
-
4. On the mechanism of reductive cyclisation of nitro-compounds by tervalent organophosphorus compoundsJ. I. G. Cadogan,M. J. Todd Chem. Commun. (London) 1967 178
-
5. Competitive cyclisations of singlet and triplet nitrenes. Part 5. Mechanism of cyclisation of 2-nitrenobiphenyls and related systemsJohn M. Lindley,Ian M. McRobbie,Otto Meth-Cohn,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1977 2194
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